
(2R)-2-methyloxolane-2-carboxylic acid
Overview
Description
(2R)-2-Methyloxolane-2-carboxylic acid is a chiral tetrahydrofuran derivative featuring a carboxylic acid functional group and a methyl substituent at the 2-position of the oxolane (tetrahydrofuran) ring. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol . The stereochemistry at the 2-position (R-configuration) is critical for its physicochemical and biological properties. This compound serves as a key intermediate in organic synthesis, particularly in the development of bioactive molecules and chiral building blocks for pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-2-methyloxolane-2-carboxylic acid can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of (2R)-2-methyloxolane-2-methanol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Hydrolysis of Esters: Another method involves the hydrolysis of (2R)-2-methyloxolane-2-carboxylate esters using aqueous acid or base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes, where the starting material is continuously fed into a reactor containing the oxidizing agent. The reaction conditions are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-methyloxolane-2-carboxylic acid undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or more complex carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of acyl chlorides or other substituted derivatives.
Scientific Research Applications
While information on the specific enantiomer "(2R)-2-methyloxolane-2-carboxylic acid" is limited, the search results provide information on the related compound "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis" and "2-Methyloxolane" which can be used to infer potential applications .
Here's what the available data suggests:
Chemistry
- Building Block for Synthesis: "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis" can be employed as a building block in the synthesis of more complex molecules.
- Chiral Auxiliary: It can also act as a chiral auxiliary in asymmetric synthesis.
Biology
- Biological Activity Studies: The compound is studied for its potential biological activity and how it interacts with enzymes and receptors.
Medicine
- Drug Development: Research is being done to explore its potential therapeutic uses, including its use as a precursor for drug development.
Industry
- Production of Chemicals and Materials: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Research Findings
- Enzyme Interaction Studies : Initial findings indicate that "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid" may inhibit specific enzymes, which could be beneficial in therapeutic contexts, particularly in conditions where enzyme overactivity is problematic.
- Toxicological Assessments : Safety evaluations have shown that the compound does not raise significant concerns regarding genotoxicity or reproductive toxicity at specified doses, suggesting a favorable safety profile for potential applications in pharmaceuticals.
- Comparative Studies : When compared to similar compounds, "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid" exhibits unique properties due to its specific stereochemistry and oxolane structure. This uniqueness may enhance its efficacy in certain biological applications.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid" on a particular enzyme involved in metabolic regulation. The results showed a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic uses in metabolic disorders.
Case Study 2: Receptor Binding Affinity
Another research effort focused on the binding affinity of this compound to specific receptors associated with inflammatory responses. The findings indicated that "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid" binds effectively to these receptors, potentially modulating inflammatory pathways.
2-Methyloxolane as a Solvent
- Extraction Solvent: 2-Methyloxolane is assessed as a food extraction solvent . The EFSA panel concluded that 2-methyloxolane does not raise safety concerns when used as intended .
- Sustainable Alternative: 2-Methyloxolane (2-MeOx) is a viable, environmentally friendly alternative to traditional petroleum-based solvents for extracting lipophilic foodstuff and natural products .
- Green Extraction: 2-Methyloxolane can be used as a bio-based solvent for green extraction of aromas . It is as good as, or even better than, hexane for solubilizing the majority of aromas from hop cones .
Mechanism of Action
The mechanism of action of (2R)-2-methyloxolane-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(2S)-2-Methyloxolane-2-carboxylic Acid
- Structural Differences : This is the enantiomer of the target compound, differing only in the stereochemistry at the 2-position (S-configuration instead of R) .
- Physicochemical Properties :
- Functional Implications : The enantiomeric pair may exhibit divergent biological activities due to stereospecific interactions with enzymes or receptors. For example, in peptide synthesis, the S-form could lead to altered binding affinities compared to the R-form .
(2R,5R)-5-Pentyloxolane-2-carboxylic Acid
- Structural Differences : Features a pentyl chain at the 5-position of the oxolane ring, increasing the molecular formula to C₁₀H₁₈O₃ and molecular weight to 186.25 g/mol .
- Physicochemical Properties :
- This structural modification is relevant in prodrug design .
(2R,3R)-4-Methylene-2-Octyl-5-Oxotetrahydrofuran-3-carboxylic Acid
- Structural Differences : Contains a 4-methylene group , a 5-oxo (ketone) group , and a long octyl chain at the 2-position. The molecular formula is C₁₄H₂₂O₄ .
- Functional Implications : The ketone group introduces additional polarity and reactivity, enabling participation in nucleophilic addition reactions. The octyl chain significantly increases hydrophobicity, making this compound suitable for lipid-based formulations .
(2R,3R)-2-(1-Methyl-1H-Pyrazol-5-yl)Oxolane-3-Carboxylic Acid
- Structural Differences : Incorporates a 1-methylpyrazole ring at the 2-position. Molecular formula: C₉H₁₂N₂O₃ , molecular weight: 196.20 g/mol .
- This compound may have applications in medicinal chemistry as a kinase inhibitor precursor .
Cis-(2R,5R)-5-Methyloxolane-2-Carboxylic Acid
- Structural Differences : The methyl group is at the 5-position in a cis configuration relative to the 2-carboxylic acid group. Molecular formula: C₆H₁₀O₃ (same as the target compound) .
- Functional Implications : Stereochemical variations influence conformational stability, which is critical in catalysis or chiral recognition processes .
Biological Activity
(2R)-2-methyloxolane-2-carboxylic acid, also known as 2-methyloxolane-2-carboxylic acid (CAS No. 61449-65-8), is a chiral compound characterized by its oxolane ring structure. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry, food extraction, and environmental sustainability.
The molecular formula of this compound is , and it possesses a carboxylic acid functional group that contributes to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are pertinent for its application in synthetic chemistry and biological studies.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme interactions and metabolic pathways.
The mechanism of action involves the compound's ability to interact with specific molecular targets, potentially acting as an inhibitor or activator of enzymes involved in metabolic processes. For instance, studies have shown that this compound may influence ethylene biosynthesis in plants by modulating the activity of 1-aminocyclopropane-1-carboxylate oxidase (ACO) enzymes .
Case Studies
- Food Extraction : A safety assessment conducted by the European Food Safety Authority (EFSA) evaluated the use of 2-methyloxolane as a food extraction solvent. The study concluded that it is rapidly metabolized with low bioaccumulation potential and does not raise concerns regarding genotoxicity. Maximum residue limits (MRLs) were established for various food categories, indicating its safe use in food processing .
- Environmental Impact : As a sustainable alternative to hexane for the extraction of lipophilic natural products, 2-methyloxolane has been highlighted for its favorable environmental profile. Research suggests that it can effectively replace petroleum-based solvents in industrial applications, contributing to greener extraction processes while maintaining efficiency .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-2-methyloxolane-2-carboxylic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of (2R)-configured oxolane derivatives typically employs chiral auxiliaries or asymmetric catalysis. For example, highlights the use of optimized peptide coupling conditions (e.g., HATU/DIPEA in DMF) to preserve stereochemistry during heterocycle formation. To ensure stereochemical purity, chiral HPLC or polarimetry should be used post-synthesis, coupled with - and -NMR to confirm the absence of diastereomers. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) can further enhance enantiomeric excess (ee) >98% .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : -NMR is critical for confirming the methyl group's chemical environment (δ ~1.4–1.6 ppm for the oxolane methyl) and the carboxylic proton (δ ~12 ppm). -NMR identifies the carbonyl carbon (δ ~170–175 ppm) and oxolane ring carbons.
- Chromatography : Reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) and a mobile phase of acetonitrile/water (0.1% TFA) resolves enantiomers. Mass spectrometry (ESI-MS) validates molecular weight (±1 Da accuracy) .
Q. How does the steric environment of the methyl group influence reactivity in peptide coupling reactions?
- Methodological Answer : The methyl group at the 2R position introduces steric hindrance, slowing coupling kinetics. To mitigate this, use bulky coupling agents like PyBOP or OxymaPure, which reduce racemization. Pre-activation of the carboxylic acid (e.g., as a pentafluorophenyl ester) improves efficiency. Kinetic studies via -NMR (if fluorinated reagents are used) can quantify reaction rates under varying conditions .
Advanced Research Questions
Q. How can researchers address challenges in N-terminal deprotection of this compound derivatives during peptide synthesis?
- Methodological Answer : identifies N-terminal deprotection as problematic due to side reactions (e.g., oxolane ring opening). Solutions include:
- Orthogonal Protecting Groups : Use acid-labile groups (e.g., Boc) for the N-terminus and base-labile groups (e.g., Fmoc) for side chains.
- Mild Deprotection : TFA/scavenger systems (e.g., TFA:HO:triisopropylsilane, 95:2.5:2.5) at 0°C minimize degradation.
- Post-Deprotection Stabilization : Immediate neutralization with DIEA or coupling to a resin-bound amine prevents intermediate instability .
Q. What strategies mitigate racemization risks during incorporation into peptide chains?
- Methodological Answer : Racemization occurs via keto-enol tautomerization at the α-carbon. Mitigation strategies:
- Low-Temperature Coupling : Perform reactions at 4°C to slow tautomerization.
- Additives : Additives like HOBt or HOAt suppress racemization by stabilizing the active ester intermediate.
- Monitoring : Circular dichroism (CD) spectroscopy tracks configuration stability during chain elongation .
Q. What computational modeling approaches predict the bioactivity of peptidomimetics containing this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., proteases). The oxolane ring’s rigidity mimics peptide β-turns, which can be validated via MD simulations (GROMACS).
- QSAR : Train models on datasets of oxolane-containing analogs to predict IC values against biological targets. Descriptors include LogP, polar surface area, and steric bulk parameters .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for this compound derivatives?
- Methodological Answer : Yield variations often stem from differences in purification methods or starting material quality. For reproducibility:
- Standardize Protocols : Adopt identical solvents (HPLC-grade), catalysts (e.g., Pd/C for hydrogenation), and reaction times.
- Control Experiments : Replicate reactions using commercial batches of precursors to isolate variables.
- Statistical Validation : Use ANOVA to compare yields across ≥3 independent trials, reporting confidence intervals (p <0.05) .
Q. Tables for Key Data
Parameter | Optimal Conditions | Validation Method | Reference |
---|---|---|---|
Stereochemical Purity | Chiral HPLC (Chiralpak IA, 90:10 hexane/IPA) | ee ≥98% via peak integration | |
Deprotection Efficiency | TFA:HO:TIS (95:2.5:2.5) at 0°C | LC-MS (>95% purity) | |
Coupling Reaction Kinetics | PyBOP/DIEA, 4°C, 2 hr | -NMR |
Properties
IUPAC Name |
(2R)-2-methyloxolane-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQAQMYIZDJCDJ-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCO1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428380 | |
Record name | AC1OGTGP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61490-06-0 | |
Record name | AC1OGTGP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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